

Application Notes and Protocols for Machining C175 Beryllium Copper Test Samples

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Compound of Interest

Compound Name: C 175

Cat. No.: B1668177

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Introduction

C175 beryllium copper, which includes alloys like C17500 and C17510, is a high-performance alloy known for its exceptional combination of moderate strength, and high thermal and electrical conductivity.[1][2] These properties make it a material of choice for components in aerospace, electronics, and oil and gas industries, including electrical connectors, current-carrying springs, and welding electrodes.[1][3] For researchers and scientists, preparing reliable test samples from C175 is a critical step. However, machining this material requires specific protocols to manage its unique properties and to mitigate the significant health risks associated with beryllium exposure.

These application notes provide detailed protocols for turning, milling, and drilling C175 beryllium copper, with a paramount focus on safety. The information is intended to guide researchers in creating high-quality, dimensionally accurate test samples for reliable experimental results.

Material Properties of C175 Beryllium Copper

C175 alloys derive their properties from a combination of chemical composition, cold work, and heat treatment.[4] C17510, for example, contains nickel (1.4-2.2%) and beryllium (0.2-0.6%).[2][5] The material is often procured in a heat-treated (aged) temper, such as AT (annealed and heat-treated) or HT (hard and heat-treated), which makes it readily machinable.[6] Understanding the material's temper is crucial as it directly influences the selection of optimal machining parameters.

Table 1: Typical Mechanical & Physical Properties of C17510 Beryllium Copper

Property	Temper: TH04 (HT - Hard, Precipitation Hardened)	Temper: TF00 (AT - Annealed, Precipitation Hardened)
Tensile Strength	115 ksi (Typical)	110 ksi (Typical)
Yield Strength (0.2% Offset)	110 ksi (Typical)	90 ksi (Typical)
Elongation	8% (Typical)	12% (Typical)
Rockwell Hardness	98 HRB (Typical)	96 HRB (Typical)
Electrical Conductivity	45% IACS (min)	45% IACS (min)
Density	0.317 lb/in ³	0.317 lb/in ³
Modulus of Elasticity	19,200 ksi	19,200 ksi

Data sourced from multiple references.[\[5\]](#)[\[7\]](#)

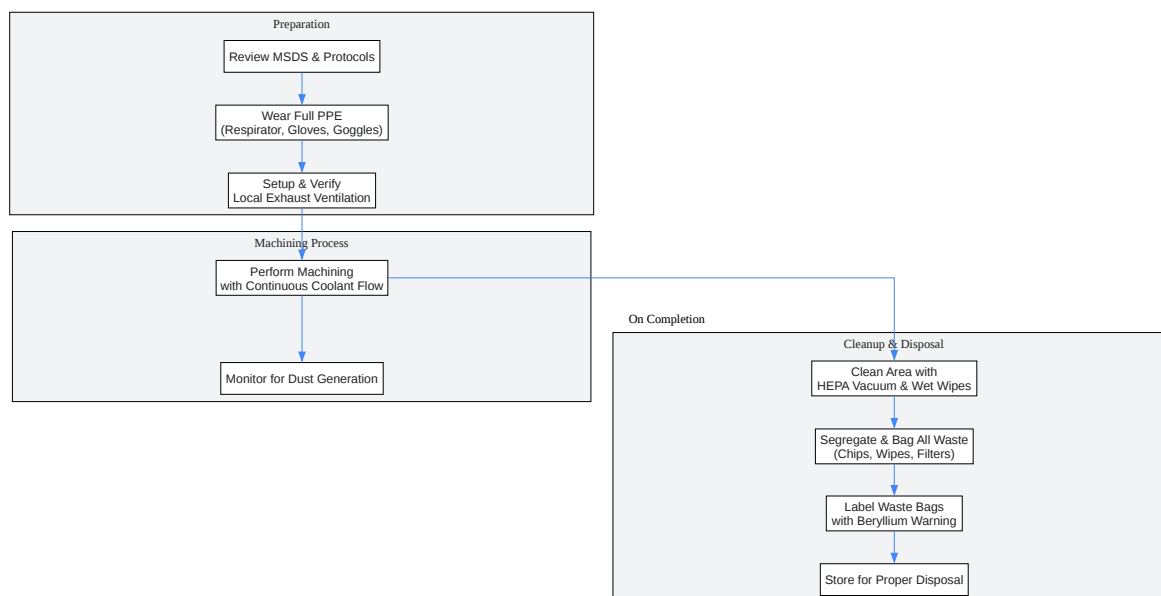
Critical Safety Protocols and Procedures

Warning: Inhalation of beryllium-containing dust, mist, or fumes can cause Chronic Beryllium Disease (CBD), a serious and potentially fatal lung condition.[\[8\]](#)[\[9\]](#) Machining operations such as grinding, sanding, and polishing are particularly capable of generating fine, airborne particles.[\[8\]](#) Strict adherence to safety protocols is mandatory.

Core Safety Requirements:

- Ventilation: All machining operations must be performed in a well-ventilated area. Local exhaust ventilation (LEV) systems with HEPA filters should be used to capture dust and mist at the source.[\[10\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and NIOSH-approved respirators, must be worn to prevent skin contact and inhalation of harmful particles.[\[9\]](#)[\[10\]](#)

- **Wet Machining:** The use of coolants is strongly recommended for all machining operations. [6] This not only improves tool life and surface finish but also significantly minimizes the generation of airborne dust.[12]
- **Housekeeping:** Work areas must be kept clean. Use HEPA-filtered vacuums or wet methods for cleaning up chips and residue.[9][11] Never use compressed air or dry sweeping, as this will disperse fine particles into the air.[9]
- **Waste Disposal:** Beryllium copper scrap and all contaminated materials (e.g., wipes, filters) must be segregated, sealed in clearly labeled bags, and disposed of in accordance with local, state, and federal regulations.[8][9] The bags should be labeled with a warning such as "DANGER: CONTAMINATED WITH BERYLLIUM. CANCER AND LUNG DISEASE HAZARD." [9]
- **Training:** All personnel handling or machining beryllium copper must be trained on the health hazards and safe handling procedures.[8]



Beryllium Copper Machining Safety Workflow

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Beryllium Copper Machining Safety Workflow

General Machining Recommendations

Tooling

Both high-speed steel (HSS) and carbide tools can be used to machine C175.[6]

- Carbide Tools: Recommended for their superior wear resistance, especially for long production runs, machining hardened material, or when precise dimensional tolerances are required.[6][13] A general-purpose C-2 carbide grade is often suitable.[6] When using carbide, cutting speeds can typically be increased by 2 to 3 times compared to HSS.[14]
- High-Speed Steel (HSS) Tools: Adequate for short runs or when removing small amounts of material.[6] Recommended types include M1, M2, T1, or T2.[6]

Tool Geometry: Tools should be kept sharp with a positive rake angle.[15] Avoiding zero or negative rake angles is important to prevent work hardening.[6]

Work Hardening

C175 beryllium copper is susceptible to work hardening, especially in softer tempers.[6] This occurs if the cutting tool rubs against the surface instead of cutting cleanly, which can happen with low feed rates (<0.005 inch/rev) or dull tooling.[6][15] To mitigate this, ensure feed rates are sufficient for each cut to penetrate below any hardened layer created by the previous pass.[15]

Coolants and Lubricants

A constant and even flow of coolant is highly recommended for all machining operations.[6]

- Benefits: Coolants act as a lubricant, reduce thermal shock to the tool, aid in chip removal, and are a critical safety measure for dust suppression.[6]
- Recommended Types: Water-soluble oils, mineral lard oils, or chemical emulsions are commonly used and effective.[6] For tapping, an active cutting oil is suggested.[6] Grinding must always be performed wet.[15]

Detailed Machining Protocols and Parameters

The following protocols provide starting parameters for machining C175 test samples. These may need to be adjusted based on the specific machine rigidity, horsepower, and part geometry.^[14] All listed speeds and feeds are based on the use of carbide tooling.^[14]

A. Turning Protocol

Methodology:

- Preparation: Ensure all safety systems (ventilation, coolant) are active and PPE is worn.
- Workpiece Mounting: Securely mount the C175 rod or bar stock in the lathe chuck.
- Tool Setup: Install a sharp carbide turning insert. Ensure the tool has a positive rake angle.
- Parameter Input: Program the CNC lathe with the appropriate speeds and feeds from Table 2.
- Execution: Begin the turning operation with coolant flooding the cutting zone.
- Chip Management: Use chip breakers to control chip formation.^[15]
- Inspection: After machining, clean the sample (using wet methods) and perform dimensional checks.

Table 2: Recommended Parameters for Turning C17510 (Carbide Tooling)

Temper	Speed (SFM)	Feed (IPR)
ANN (Annealed)	1200 - 1500	0.010 - 0.025
HARD	1000 - 1200	0.010 - 0.020
AT, HT (Aged)	800 - 1200	0.008 - 0.016

Source: NGK Metals.^[14]

B. Milling Protocol

Methodology:

- Preparation: Activate all safety systems and wear appropriate PPE.
- Workpiece Mounting: Securely clamp the C175 workpiece to the milling machine table or vise.
- Tool Setup: Install a carbide end mill into the machine spindle.
- Parameter Input: Program the CNC mill with speeds and feeds from Table 3.
- Execution: Start the milling operation, ensuring a continuous flow of coolant over the cutting area.
- Cut Depth: For roughing, a larger depth of cut can be used. For finishing passes, reduce the depth of cut to achieve the desired surface finish.
- Inspection: After the operation, clean the sample safely and verify dimensions.

Table 3: Recommended Parameters for End Milling C17510 (Carbide Tooling)

Temper	Speed (SFM)	Feed (IPT)
ANN (Annealed)	300 - 400	0.002 - 0.008
HARD	200 - 300	0.001 - 0.006
AT, HT (Aged)	200 - 300	0.001 - 0.004

Source: NGK Metals. Based on a 0.500" wide cut.[\[14\]](#)

C. Drilling Protocol

Methodology:

- Preparation: Ensure all safety protocols are in place.
- Workpiece Mounting: Securely fix the workpiece. Use a center drill to create a starting point for the drill bit.

- Tool Setup: Use a carbide drill bit. A standard 118° nose angle is generally effective.[\[6\]](#)
- Parameter Input: Program the machine with the appropriate drilling parameters from Table 4.
- Execution: Begin drilling with a constant application of coolant to lubricate, cool, and aid in chip removal.[\[6\]](#)
- Peck Drilling: For holes with a depth greater than twice the drill diameter, use a peck drilling cycle (intermittently retracting the drill) to clear chips and allow coolant to reach the cutting edge.[\[14\]](#)
- Inspection: Clean the finished hole and inspect for dimensional accuracy.

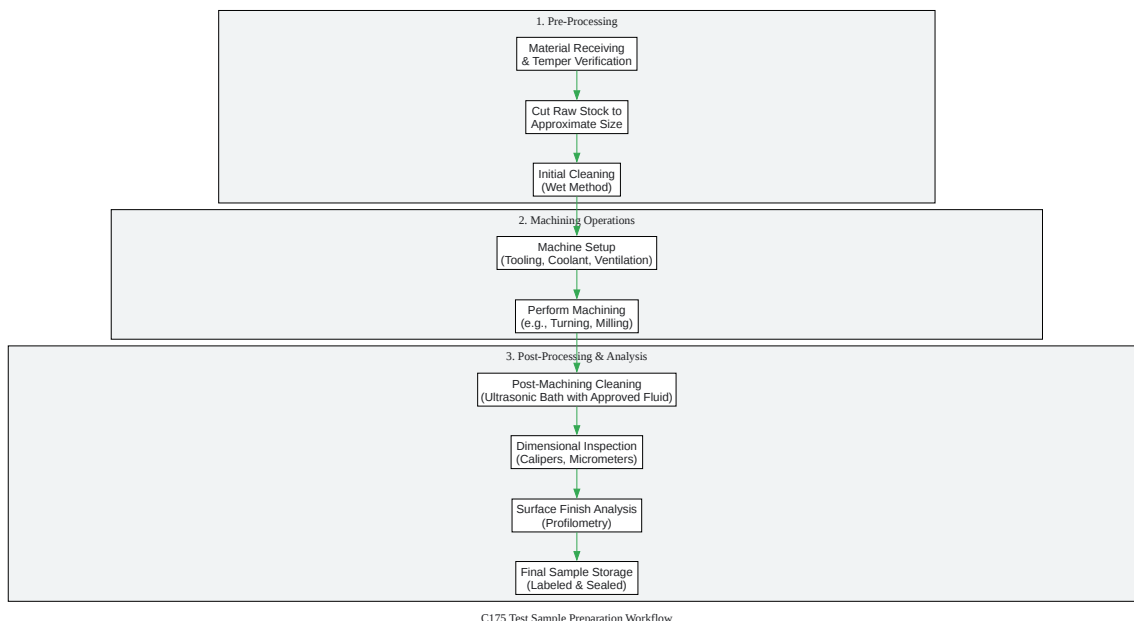
Table 4: Recommended Parameters for Drilling C17510 (Carbide Tooling)

Temper	Speed (SFM)	Feed (IPR)
ANN (Annealed)	200 - 300	0.002 - 0.010
HARD	150 - 250	0.002 - 0.008
AT, HT (Aged)	100 - 300	0.002 - 0.006

Source: NGK Metals.[\[14\]](#)

Experimental Workflow for Test Sample Preparation

The creation of a C175 test sample involves a systematic workflow from material handling to final inspection. This process ensures both operator safety and the integrity of the final sample.



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C175 Test Sample Preparation Workflow

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